molecular formula C22H25FN4O2 B030861 Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate CAS No. 84501-68-8

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate

Cat. No. B030861
CAS RN: 84501-68-8
M. Wt: 396.5 g/mol
InChI Key: MMPSFTZVUMTCKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate involves multi-step chemical reactions, starting with basic compounds such as ethyl 2-(benzo[d]thazol-2-yl)acetate and various arylidinemalononitrile derivatives. These reactions occur at room temperature in ethanol/TEA solutions, leading to the formation of various intermediates and final compounds characterized by elemental analysis and spectroscopic data (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallographic studies, revealing details such as bond lengths, angles, and conformation. For instance, the crystal and molecular structure of a similar compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was determined by X-ray analysis, showing the benzimidazole ring's planarity and its dihedral angle with the fluorophenyl ring, providing insights into the spatial arrangement influencing its chemical behavior (Özbey et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate derivatives includes their ability to undergo various reactions, forming new bonds and functional groups. These reactions are crucial for modifying the compound's structure to achieve desired properties and activities, such as antituberculosis activity and inhibition of specific enzymes or receptors (Jeankumar et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Single-crystal X-ray diffraction techniques have been employed to reveal the detailed architecture of these compounds, elucidating their packing in the solid state and intramolecular interactions, which significantly influence their physical properties (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of these compounds. Studies have shown various substituted derivatives exhibit distinct chemical behaviors, influencing their potential applications in medicinal chemistry and material science. The synthesis routes and modifications introduce functional groups that alter the chemical properties, facilitating targeted applications (Shafi et al., 2021).

Scientific Research Applications

Application in Antituberculosis Research

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate shows promise in antituberculosis research. It was found effective against Mycobacterium tuberculosis, displaying both in vitro antimycobacterial activity and cytotoxicity profiles that suggest its potential as a therapeutic agent (V. U. Jeankumar et al., 2013). Another study synthesized novel benzimidazoles for antimycobacterial activity against M. tuberculosis strains, where a related compound demonstrated substantial effectiveness (Yeong Keng Yoon et al., 2013).

Synthesis and Molecular Studies

The compound is also significant in the synthesis of various molecular structures. It has been used in the synthesis of oxindole via palladium-catalyzed CH functionalization, demonstrating its utility in medicinal chemistry synthesis (J. Magano et al., 2014). Additionally, it plays a role in the synthesis of benzimidazole derivatives with anti-ulcerative properties, as seen in the preparation of new Cinitapride related compounds (G. Srinivasulu et al., 2005).

Antibacterial and Antifungal Properties

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate and its derivatives have demonstrated antibacterial and antifungal properties. For instance, certain piperidine substituted benzothiazole derivatives exhibited good antibacterial and antifungal activities (S. Shafi et al., 2021). Furthermore, benzimidazole derivatives bearing 1,2,4-triazole were studied for their anti-cancer properties using density functional theory and molecular docking, illustrating the compound's relevance in cancer research (A. Karayel, 2021).

Anticancer Research

This compound also has implications in anticancer research. The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated these compounds as promising anticancer agents (A. Rehman et al., 2018).

properties

IUPAC Name

ethyl 4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-2-29-22(28)26-13-11-18(12-14-26)24-21-25-19-5-3-4-6-20(19)27(21)15-16-7-9-17(23)10-8-16/h3-10,18H,2,11-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSFTZVUMTCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233501
Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
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Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate

CAS RN

84501-68-8
Record name Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate
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Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Combine 1-(4-fluorobenzyl)-2-chloro-1H-benzimidazole (22.1 g, 84 mmol) and ethyl 4-aminopiperidine-1-carboxylate (27.7 g, 161 mmol) and heat to 170° C. After 4 hours, partition the reaction mixture between aqueous 2.5 M sodium hydroxide solution and chloroform. Separate the layers and extract the aqueous layer twice with chloroform. Combine the organic layers, dry over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on a short column of silica gel eluting sequentially with dichloromethane and then 15% ethyl acetate/dichloromethane. Evaporate the product containing fractions, triturate with hexane, filter, and dry to give (1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)-(1-ethoxycarbonyl-piperidin-4-yl)amine as a solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 9.8 parts of ethyl 4-amino-1-piperidinecarboxylate and 15 parts of 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole was heated to 120° C. The mixture was stirred at 120° C. during 43 hours. After cooling, 100 parts of trichloromethane were added and the whole was thouroughly stirred. The mixture was washed with water. The aqueous layer was separated and the organic mixture was filtered and evaporated. The collected solid material was dissolved in 100 parts of water and subsequently 100 parts of 20% sodium hydroxide solution were added. The precipitate was filtered and dried in vacuo at 50° C., yielding 12.1 parts (40.5%) of ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinecarboxylate; mp. 181° C. (compound 21).
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